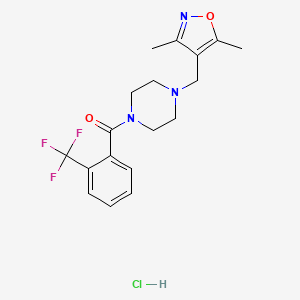

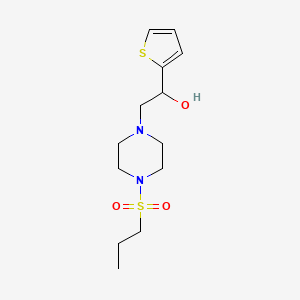

![molecular formula C20H18ClNO5S B2519316 4-chloro-N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}benzamide CAS No. 946243-36-3](/img/structure/B2519316.png)

4-chloro-N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves complex organic chemistry techniques, including the use of X-ray single-crystal diffraction to determine the crystal structure of the synthesized compounds . The synthesis process often starts with commercially available precursors, and the final compounds can exhibit different polymorphs, which are characterized by various analytical methods such as X-ray powder diffractometry, thermal analysis, and spectroscopy .

Molecular Structure Analysis

The molecular structure of related compounds is determined using X-ray single-crystal diffraction, which provides detailed information about the spatial arrangement of atoms within the molecule . This information is crucial for understanding the compound's potential interactions with biological targets or its behavior in the environment.

Chemical Reactions Analysis

The related compounds studied in these papers undergo metabolic interconversion processes when administered to biological systems, such as rats. For example, a sulfoxide compound can interconvert with its sulfide metabolite, which can significantly influence the compound's pharmacokinetics and tissue distribution .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are analyzed using a variety of techniques. Thermal analysis can reveal different polymorphs and their stability, while spectroscopic methods like infrared spectroscopy and NMR spectroscopy provide information on functional groups and molecular interactions . These properties are essential for predicting the behavior of the compound in biological systems and the environment.

Applications De Recherche Scientifique

Antimycobacterial Activity

The antimycobacterial properties of related furyl- and sulfonyl-containing compounds have been investigated, highlighting their potential as antimicrobial agents. For instance, derivatives like 2-chloro-6-(2-furyl)-9-(4-methoxyphenylmethyl)-9H-purine have shown significant activity against Mycobacterium tuberculosis with low toxicity, suggesting their potential as antituberculosis drugs (Bakkestuen, Gundersen, & Utenova, 2005).

Photodynamic Therapy

Compounds incorporating the furyl group have been demonstrated to be efficient photodynamic agents in vivo, particularly in treating urothelial tumors. The study suggests that these compounds could be further explored as potential agents for photodynamic therapy (Morgan et al., 1992).

Photophysical Properties

Research has also focused on the photophysical properties of sulfonamide derivatives, including those with furyl and methoxyphenyl groups. These compounds exhibit fluorescence in the blue-green region, with their photophysical characteristics being influenced by the nature of the aryl part. Such properties make them candidates for spectroscopic applications and possibly as markers in biological studies (Bozkurt, Gul, Yıldıztekin, & Bakkal, 2016).

Catalysis in Polymerization

In the field of catalysis, derivatives of the subject compound have been utilized in phosphine-sulfonate palladium and nickel catalyzed ethylene polymerization. The modification of the ligand structure, including the introduction of a furyl unit, has shown to significantly affect the polymerization activity and the properties of the resulting polymers, indicating the versatility of these compounds in tailoring material properties (Yang, Xiong, & Chen, 2017).

Therapeutic Agents

The compound and its derivatives have been synthesized and evaluated as therapeutic agents. For example, 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives have shown enzyme inhibitory activity, indicating their potential as therapeutic agents (Hussain et al., 2017). Another study synthesized linear derivatives with potential therapeutic applications, showing considerable inhibitory activity against the α-glucosidase enzyme (Abbasi et al., 2019).

Propriétés

IUPAC Name |

4-chloro-N-[2-(furan-2-yl)-2-(4-methoxyphenyl)sulfonylethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClNO5S/c1-26-16-8-10-17(11-9-16)28(24,25)19(18-3-2-12-27-18)13-22-20(23)14-4-6-15(21)7-5-14/h2-12,19H,13H2,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCGXRGUFFRGAHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C2=CC=C(C=C2)Cl)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClNO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3,4-dimethoxybenzamide](/img/structure/B2519244.png)

![2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2519245.png)

![2-(benzo[d][1,3]dioxol-5-yl)-9-chloro-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2519246.png)

![2-[3-(2-Ethoxyphenoxy)-4-oxochromen-7-yl]oxyacetonitrile](/img/structure/B2519247.png)

![2-(benzyloxy)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide](/img/structure/B2519248.png)

![3',4'-Dihydro-2'H-spiro[oxetane-3,1'-pyrrolo[1,2-a]pyrazine]](/img/structure/B2519251.png)

![2-Chloro-N-(1-cyanoethyl)-N-[[3-(trifluoromethyl)phenyl]methyl]acetamide](/img/structure/B2519253.png)